2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
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Overview
Description
“2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile” is a chemical compound with diverse applications in scientific research. It is related to a class of compounds known as 1,3,5-triazine derivatives, which have been investigated for their biological activity .
Synthesis Analysis
The synthesis of related 1,3,5-triazine derivatives has been described in the literature . These compounds can be prepared by conventional methods or using microwave irradiation, which can yield the desired products in less time and with higher purity . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .Scientific Research Applications
Synthesis of Nitrogen Bridge-head Heterocycles
2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile and related compounds have been utilized in the synthesis of various nitrogen bridge-head heterocycles, like triazolopyridines and pyridotriazines. These compounds, often incorporating chromone moieties, demonstrate the versatility of this chemical in forming complex heterocyclic structures (Abdel-Megid et al., 2013).
Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial properties. Synthesized compounds have been tested against various bacterial and fungal strains, showing high levels of activity and suggesting potential applications in antimicrobial drug development (Ali & Ibrahim, 2010).
Drug Delivery Systems
The chemical has been explored as a part of drug delivery systems. Specifically, its derivatives have been encapsulated in water-soluble metalla-cages for targeted drug delivery, highlighting its potential in pharmaceutical applications, especially in cancer treatment (Mattsson et al., 2010).
Synthesis of Novel Fused Nitrogen Heterocyclic Systems
Research indicates that this chemical is a valuable precursor in synthesizing novel fused nitrogen heterocyclic systems. These systems have been evaluated for their antimicrobial activity, underscoring the role of these compounds in developing new antimicrobial agents (Patel et al., 2012).
Fluorescent Organic Compounds
Pyrido[1,2-b][1,2,4]triazines, synthesized using derivatives of this chemical, have shown significant red light emission, making them potential candidates for applications in fluorescent organic compounds (Darehkordi et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound “2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile” is phosphoinositide (PI) 3-kinase β . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a selective inhibitor of its target, PI 3-kinase β . By inhibiting this enzyme, it disrupts the normal biochemical processes controlled by PI 3-kinase β, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of PI 3-kinase β affects several downstream biochemical pathways. These include pathways involved in cell growth and proliferation, as well as pathways controlling cell motility and survival . The exact downstream effects depend on the specific cellular context and the other signaling molecules present.
Result of Action
The inhibition of PI 3-kinase β by this compound can lead to a variety of molecular and cellular effects. These may include reduced cell growth and proliferation, altered cell motility, and changes in cell survival . The specific effects would depend on the type of cell and the cellular context.
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c1-7-2-3-8-12-9(16-5-4-11)13-10(15)14(8)6-7/h2-3,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERLNWMGUZXOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC#N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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